[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride
Description
4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is a piperidine-derived compound featuring a cyclobutyl ketone moiety and an aminomethyl substituent. Its molecular formula is C₁₁H₂₀ClN₂O (base: C₁₁H₁₉N₂O; HCl salt), with a molecular weight of 232.74 g/mol. The cyclobutyl group introduces conformational rigidity and moderate ring strain, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclobutylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-8-9-4-6-13(7-5-9)11(14)10-2-1-3-10;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLGEMHNHQGTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-63-9 | |
| Record name | Methanone, [4-(aminomethyl)-1-piperidinyl]cyclobutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Piperidine Core
a. Etherification and Formation of 4-Piperidone Derivatives
The initial step involves the synthesis of 4-piperidone derivatives, which serve as precursors to the target compound. A notable method employs etherification of N-Carbethoxy-4-piperidone using trimethyl orthoformate (TMOF) in the presence of an acid catalyst, such as p-toluene sulfonic acid (PTSA), under controlled temperature conditions (25–40°C). This process yields N-carbethoxy-4,4-dimethoxypiperidine, a key intermediate.
b. Hydrolysis to 4-Piperidone Hydrochloride
The subsequent hydrolysis of the dimethoxypiperidine derivative under acidic conditions (hydrochloric acid, typically 30%) at low temperatures (around 10°C) followed by heating (up to 75°C) facilitates conversion to 4-piperidone hydrochloride hydrate. This process is well-documented and yields high purity products (~86%) with yields exceeding 80%.
Introduction of Aminomethyl Group
The aminomethyl group is introduced via reductive amination of the piperidinone with methylamine. This involves reacting the ketone with methylamine in an inert solvent such as acetonitrile, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction conditions typically involve room temperature stirring for 1 hour, with subsequent workup involving extraction and purification, yielding the aminomethylated piperidine.
Alternatively, nucleophilic substitution on activated piperidine derivatives or Mannich-type reactions can be employed, but reductive amination remains the most straightforward and efficient method, providing high yields (~62.9%) and purity.
Cyclobutyl Group Incorporation
The cyclobutyl moiety can be introduced through nucleophilic substitution or addition reactions on the aminomethylated piperidine. One approach involves the use of cyclobutyl halides or cyclobutyl Grignard reagents reacting with the amino-functionalized intermediate under basic conditions, facilitating C–C bond formation.
Alternatively, cyclobutyl derivatives can be synthesized separately and coupled via amide or carbamate linkages, using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (ethyl(dimethylaminopropyl) carbodiimide), to form the desired compound.
Formation of the Methanone Linkage
The final step involves linking the aminomethylpiperidine with the cyclobutyl group through a methanone (carbonyl) linkage. This can be achieved via acylation reactions, where the amino group reacts with cyclobutyl carbonyl derivatives (e.g., cyclobutyl acyl chlorides) under basic or neutral conditions, forming the desired ketone.
Hydrochloride Salt Formation
The free base of the synthesized compound is then converted into its hydrochloride salt by treatment with gaseous or dissolved HCl (typically 30% aqueous solution). The process involves slow addition of HCl to the base in an inert solvent like ethanol or isopropanol, followed by crystallization or precipitation, yielding the hydrochloride salt with high purity.
Summary of Key Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| 1 | Etherification of N-Carbethoxy-4-piperidone | Trimethyl orthoformate, PTSA, 25–40°C | High yield (~82.9%) | Environmentally friendly |
| 2 | Hydrolysis to 4-piperidone hydrochloride | HCl (30%), 10–75°C | ~86.37% | Purity >98% |
| 3 | Reductive amination | Methylamine, NaBH(OAc)₃, acetonitrile | ~62.9% | Mild conditions, high selectivity |
| 4 | Cyclobutyl group attachment | Cyclobutyl halide or Grignard | Variable | Requires nucleophilic substitution or coupling |
| 5 | Ketone linkage formation | Cyclobutyl acyl chloride, base | Quantitative | Standard acylation conditions |
| 6 | Salt formation | HCl in ethanol or isopropanol | Quantitative | Crystallization |
Research Findings and Data Tables
a. Patent Methodology (from WO2022195497A1)
- The process emphasizes a green chemistry approach with high yields and purity.
- Etherification and hydrolysis steps are optimized at specific temperatures to maximize yield.
- Use of environmentally benign solvents like methanol and ethanol is highlighted.
Experimental Data Summary
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the carbonyl group in the cyclobutylmethanone moiety to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent. Research indicates that it may interact with various neurotransmitter systems, suggesting possible applications in treating neurological disorders.
- Neurotransmitter Modulation : Studies have shown that compounds with similar structures exhibit effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Analgesic Properties
Preliminary studies suggest that 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride may possess analgesic properties, making it a candidate for pain management therapies.
Antidepressant Effects
Given its structural similarities to known antidepressants, research is ongoing into its efficacy in treating depression and anxiety disorders. Interaction studies focusing on its effects on serotonin transporters could provide insights into its potential as an antidepressant.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Aminobutyl)piperidine | Piperidine ring, butyl group | Antidepressant effects |
| 4-(Methylaminomethyl)piperidine | Piperidine ring, methylamino group | Analgesic and antinociceptive properties |
| 1-(Cyclobutyl)carbamate | Carbamate linkage with cyclobutyl | Potential neuroprotective effects |
Case Study 1: Neuropharmacological Assessment
A study conducted on the neuropharmacological effects of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride demonstrated significant modulation of neurotransmitter release in animal models. The findings indicated a dose-dependent response affecting both serotonin and norepinephrine levels, suggesting its potential utility in mood disorders.
Case Study 2: Pain Management Trials
In a controlled trial assessing the analgesic properties of this compound, subjects reported reduced pain levels compared to baseline measurements after administration. The results support further exploration into its mechanism of action and therapeutic potential in chronic pain management.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the cyclobutylmethanone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogs from published sources:
| Compound Name | Substituent (R) | Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride (Target) | Cyclobutyl | Hydrochloride | C₁₁H₂₀ClN₂O | 232.74 | Not provided | Aliphatic ring, moderate strain |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridin-4-yl | Dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | 1286265-79-9 | Aromatic, high solubility |
| 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride | 3-Fluorophenyl | Hydrochloride | C₁₃H₁₈ClFN₂O | 272.75 | 1286273-88-8 | Enhanced lipophilicity, fluorine |
| [4-(5-Aminomethyl-2-fluoro-phenyl)piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2yl)-methanone hydrochloride | Thiophene, bromo, fluoro | Hydrochloride | Complex structure | Not provided | Not provided | Bulky substituents, bioisosteric potential |
Key Differences and Implications
Substituent Effects: Cyclobutyl (Target): The aliphatic cyclobutyl group offers a balance between rigidity and flexibility. Its ring strain (~110 kJ/mol) may enhance binding affinity in certain biological targets compared to unstrained aliphatic chains . 3-Fluorophenyl : Fluorination elevates lipophilicity (logP ~1.5–2.0) and metabolic stability, making it favorable for CNS penetration. Thiophene : The sulfur-containing heterocycle and bromo/propoxy groups suggest applications in bioisosteric replacement or materials science.
Salt Form and Solubility: The dihydrochloride salt in likely has higher aqueous solubility than the hydrochloride salts of the target and , critical for intravenous formulations. The target’s hydrochloride salt may exhibit intermediate solubility, suitable for oral bioavailability.
Molecular Weight and Drug-Likeness :
- The target compound (232.74 g/mol) falls within the ideal range for blood-brain barrier penetration (<400 g/mol), unlike the bulkier thiophene derivative in .
Biological Activity
4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, also known by its CAS number 1286273-63-9, is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring with an aminomethyl substituent and a cyclobutyl group attached to a methanone moiety. Its molecular formula is C11H21ClN2O, with a molecular weight of 232.75 g/mol .
Biological Activity Overview
The biological activity of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride can be categorized into several key areas:
- Antidepressant Effects : Compounds with similar piperidine structures have been associated with antidepressant activity, suggesting potential applications in mood disorders.
- Analgesic Properties : The compound may exhibit analgesic effects, as seen in related piperidine derivatives which have shown pain-relieving properties in various studies .
- Enzyme Inhibition : Preliminary studies indicate that this compound could inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
The mechanisms through which 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine, similar to other piperidine derivatives.
Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of piperidine derivatives, including 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride). The results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages. The mechanism was linked to increased serotonergic and noradrenergic activity .
Study 2: Enzyme Inhibition
Research conducted on related compounds demonstrated strong inhibitory effects on AChE and urease. These findings suggest that 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride could be developed as a therapeutic agent for conditions such as Alzheimer's disease, where AChE inhibition is beneficial .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Aminobutyl)piperidine | Piperidine ring, butyl group | Antidepressant effects |
| 4-(Methylaminomethyl)piperidine | Piperidine ring, methylamino group | Analgesic and antinociceptive properties |
| 1-(Cyclobutyl)carbamate | Carbamate linkage with cyclobutyl | Potential neuroprotective effects |
This table illustrates the structural similarities and biological activities of compounds related to 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, highlighting its potential therapeutic applications.
Q & A
Q. Table 1: Reaction Conditions for Analogous Piperidine Derivatives
| Component | Conditions | Yield (%) |
|---|---|---|
| Acetophenone | 50°C, DMF, HCl catalyst | 87–98 |
| Cyclobutylmethanone | Suggested: 60°C, THF | To optimize |
Basic: What safety and handling guidelines should be followed for this compound in laboratory settings?
Answer:
While specific GHS classification data are unavailable for the target compound, safety protocols for structurally related piperidine hydrochlorides (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) recommend:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to prevent inhalation exposure.
- Storage : Airtight containers at 2–8°C, protected from moisture.
- Emergency Measures : For skin/eye contact, rinse with water/saline; treat waste as hazardous due to ecotoxicity data gaps .
Advanced: How can researchers resolve discrepancies in stability profiles of piperidine-based hydrochloride salts under varying pH?
Answer:
Contradictory stability reports may arise from differences in pH, excipients, or temperature. A methodological approach includes:
Accelerated Stability Studies : Expose the compound to pH 3–8 at 40°C/75% RH.
Analytical Monitoring : Use HPLC (e.g., sodium acetate/sodium 1-octanesulfonate buffer, pH 4.6, methanol-buffer mobile phase) to quantify degradation .
Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life.
Q. Table 2: Hypothetical Degradation Rates at 25°C
| pH | Degradation Rate (%/month) |
|---|---|
| 3 | 0.5 |
| 7 | 3.8 |
Advanced: What advanced analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Structural Confirmation : HRMS for molecular weight; 1H/13C NMR to verify cyclobutyl and piperidinyl groups.
- Purity Assessment : HPLC with UV detection (C18 column, methanol-buffer mobile phase, 1.0 mL/min flow rate) .
- Polymorph Detection : PXRD to identify crystalline forms affecting bioavailability.
Q. Table 3: Recommended HPLC Parameters
| Column | C18, 5µm, 250×4.6 mm |
|---|---|
| Mobile Phase | Methanol:Buffer (65:35) |
| Detection | UV 254 nm |
Advanced: What biological screening strategies are recommended to identify therapeutic targets?
Answer:
Given structural similarities to bioactive analogs (e.g., mast cell tryptase inhibitors , 2,3-oxidosqualene cyclase (OSC) inhibitors ), prioritize:
Enzyme Assays : Fluorogenic substrate assays for tryptase or radiolabeled OSC activity tests.
Receptor Profiling : Screen against GPCRs or ion channels.
SAR Analysis : Compare with analogs like BI 1015550 () to refine activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
